(2S)-2-(trifluoromethyl)oxirane

Overview

Description

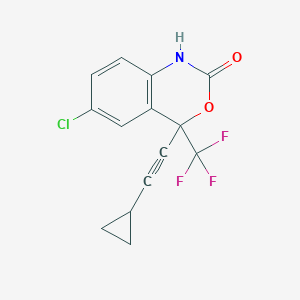

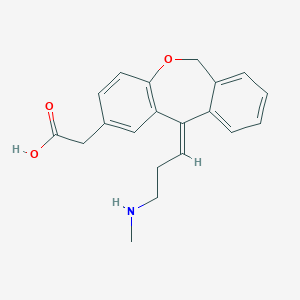

“(2S)-2-(trifluoromethyl)oxirane” is a specialty chemical . It is also known by other names such as “3,3,3-trifluoro-1,2-epoxypropane”, “2-(Trifluoromethyl)oxirane”, “1,1,1-trifluoro-N-hydroxy-N-(trifluoromethyl)methanamine”, “2-methyl-3-(trifluoromethyl)oxirane”, and "1,2-Epoxy-3,3,3-trifluoropropane" .

Molecular Structure Analysis

The molecular formula of “this compound” is C3H3F3O. The InChI representation of its structure is InChI=1/C3H3F3O/c4-3(5,6)2-1-7-2/h2H,1H2/t2-/m0/s1 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the search results .Scientific Research Applications

Chiral Resolution Reagent

(2S)-2-(trifluoromethyl)oxirane has been utilized as a chiral resolution reagent. For instance, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, derived from enantiopure (2S,3S)-phenylglycidol, is an effective reagent for determining the enantiomeric excess of α-chiral amines. This compound facilitates straightforward, regioselective ring-opening reactions with α-chiral primary and secondary amines, making it a versatile tool for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Synthesis of Polyfluorinated Tertiary Alcohols

The compound has been employed in the synthesis of polyfluorinated tertiary alcohols. Ring opening of 2,2-bis(trifluoromethyl)oxirane by various nucleophiles, such as oxygen, nitrogen, sulfur, or carbon, leads to the exclusive formation of tertiary alcohols. This reaction showcases the regioselective nature of the compound and its utility in producing materials containing CH2C(CF3)2OH groups (Petrov, 2002).

Molecular Structure Analysis

The molecular structure of 2,2-bis(trifluoromethyl)oxirane has been analyzed using rotational spectroscopy and quantum chemical calculations. This research provides insights into the configuration of the CF3 groups in the molecule, which are slightly staggered with a low barrier to an eclipsed configuration. Such studies are significant for understanding the molecular behavior and properties of fluorinated compounds (Cooke & Minei, 2012).

Mechanism of Action

properties

IUPAC Name |

(2S)-2-(trifluoromethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3O/c4-3(5,6)2-1-7-2/h2H,1H2/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZRARFZZMGLHL-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001304532 | |

| Record name | (2S)-2-(Trifluoromethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130025-34-2 | |

| Record name | (2S)-2-(Trifluoromethyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130025-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-(Trifluoromethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is hexafluoro-2-propanol used as a solvent in this reaction?

A1: While the article doesn't explicitly state the reason for choosing hexafluoro-2-propanol, it's likely chosen for its ability to dissolve both polar and non-polar compounds, including the reactants and potential byproducts. This could contribute to the high yield and purity observed. Additionally, its relatively high boiling point might facilitate the recovery of unreacted (2S)-2-(trifluoromethyl)oxirane and the solvent itself via distillation. []

Q2: What makes this synthetic route advantageous for large-scale production?

A2: The research highlights several advantageous features of this synthetic route for large-scale production of the CETP inhibitor:

- High Yield and Purity: The reaction achieves a quantitative isolated yield (>99%) with excellent chemical (>99% HPLC area%) and optical (>99% de) purities. [] This minimizes waste and simplifies purification steps.

- Mild Reaction Conditions: The reaction proceeds at room temperature (22 °C) without requiring extreme conditions, which is beneficial for large-scale processes. []

- Catalyst-Free: Unlike previous methods, this reaction doesn't require a rare earth metal catalyst like Yb(OTf)3. [] This reduces cost and potential environmental concerns associated with metal catalysts.

- Solvent Recovery: Both the excess this compound and the solvent, hexafluoro-2-propanol, can be recovered by distillation and reused, improving the overall efficiency and sustainability of the process. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester](/img/structure/B137606.png)

![(Z)-2-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]but-2-enedioic acid](/img/structure/B137607.png)